molecular formula C17H18N4O5S2 B2854230 1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946206-86-6

1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2854230
CAS No.: 946206-86-6
M. Wt: 422.47
InChI Key: PYNYLYXWCTVUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thieno[2,3-d]pyrimidine derivative with a sulfamoylphenyl ethylamine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidine core

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c1-20-15(23)12-9-13(27-16(12)21(2)17(20)24)14(22)19-8-7-10-3-5-11(6-4-10)28(18,25)26/h3-6,9H,7-8H2,1-2H3,(H,19,22)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNYLYXWCTVUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.